![molecular formula C13H13FO4 B15219971 2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B15219971.png)
2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)-5,8-dioxaspiro[34]octane-2-carboxylic acid is a spirocyclic compound characterized by a unique structure where two rings share a single atom This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural versatility
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring using readily available starting materials. Conventional chemical transformations and minimal chromatographic purifications are employed to afford the title compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The fluorophenyl group allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of catalysts and solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.
Applications De Recherche Scientifique
2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Industry: Utilized in the production of various chemical products due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid involves its interaction with molecular targets and pathways. The fluorophenyl group plays a crucial role in its reactivity, allowing it to interact with specific enzymes or receptors. The spirocyclic structure provides conformational flexibility, enabling the compound to adapt to various biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azaspiro[3.4]octane: Shares a similar spirocyclic structure but differs in the presence of an azaspiro group.
Spirocyclic oxindoles: Known for their biological activities and structural similarity.
Uniqueness
2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid is unique due to the presence of the fluorophenyl group, which enhances its chemical reactivity and potential applications. The combination of the spirocyclic structure and the fluorophenyl group makes it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C13H13FO4 |
|---|---|
Poids moléculaire |
252.24 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid |
InChI |
InChI=1S/C13H13FO4/c14-10-3-1-9(2-4-10)12(11(15)16)7-13(8-12)17-5-6-18-13/h1-4H,5-8H2,(H,15,16) |
Clé InChI |
AHCACHXPXNHCKZ-UHFFFAOYSA-N |
SMILES canonique |
C1COC2(O1)CC(C2)(C3=CC=C(C=C3)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


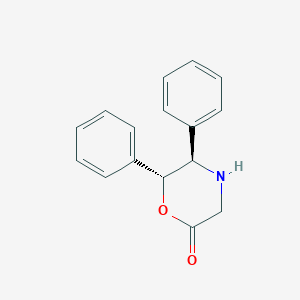
![tert-Butyl (3-hydroxybicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B15219920.png)
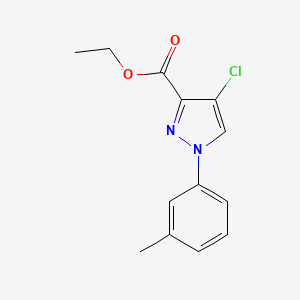

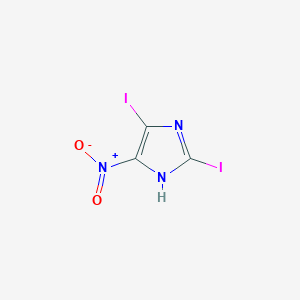
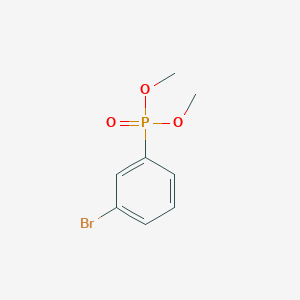
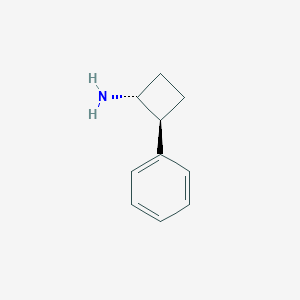
![(S)-tert-Butyl 4-bromo-1-((R)-1,1-dimethylethylsulfinamido)-6-fluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15219966.png)
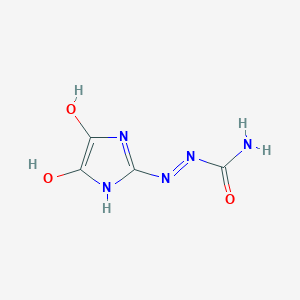
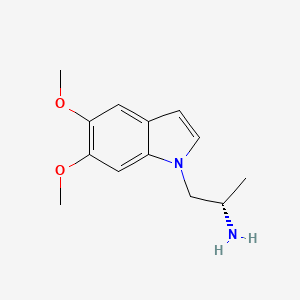
![6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carbaldehyde](/img/structure/B15219980.png)
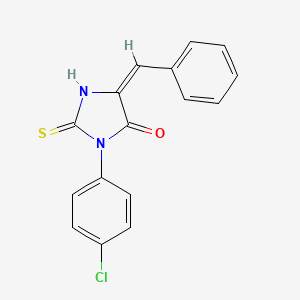
![1,10-bis(1,3-benzodioxol-5-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15219991.png)

